N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-3-28-22-11-10-21(16-23(22)29-4-2)24(27)25-17-19-12-14-26(15-13-19)18-20-8-6-5-7-9-20/h5-11,16,19H,3-4,12-15,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIHWFBRXADAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction with 4-Piperidone
The patent US3462444A describes the preparation of 4-benzylpiperidine derivatives via Grignard reactions. Adapting this method:
- 4-Piperidone is treated with benzylmagnesium chloride in anhydrous ether, yielding 1-benzylpiperidin-4-ol .
- The alcohol is converted to a mesylate or tosylate (e.g., using methanesulfonyl chloride in dichloromethane).
- Displacement with sodium azide forms the azide intermediate, which is reduced to 1-benzylpiperidin-4-ylmethylamine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O).
Key Parameters :
Reductive Amination Alternative
An alternative route involves reductive amination of 4-piperidone with benzylamine:
- 4-Piperidone and benzylamine are combined in methanol with molecular sieves.
- Sodium cyanoborohydride is added to facilitate imine reduction, yielding 1-benzylpiperidin-4-amine .
- The amine is methylated via Eschweiler-Clarke conditions (formaldehyde, formic acid) to produce the methylamine derivative.
Advantages :
Synthesis of 3,4-Diethoxybenzoic Acid
Etherification of Protocatechuic Acid
The 3,4-diethoxy substitution is introduced through sequential alkylation:
- Protocatechuic acid (3,4-dihydroxybenzoic acid) is dissolved in dimethylformamide (DMF).
- Ethyl bromide and potassium carbonate are added, with heating to 80°C for 24 hours.
- The product is purified via recrystallization (ethanol/water) to yield 3,4-diethoxybenzoic acid .
Challenges :
Amide Bond Formation
Acid Chloride Method
The most widely reported approach involves activating the carboxylic acid as an acid chloride:
- 3,4-Diethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) to form 3,4-diethoxybenzoyl chloride .
- The acid chloride is reacted with 1-benzylpiperidin-4-ylmethylamine in dichloromethane (DCM) with triethylamine as a base.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
Modern methods employ carbodiimide reagents (e.g., EDCl/HOBt):
- 3,4-Diethoxybenzoic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.
- After 30 minutes, 1-benzylpiperidin-4-ylmethylamine (1 equiv) is added, and the mixture is stirred for 12–18 hours.
- Workup includes extraction with ethyl acetate and washing with brine.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl Ar-H), 7.12 (d, J = 8.4 Hz, 1H, benzamide H-6), 6.85 (d, J = 8.4 Hz, 1H, benzamide H-5), 4.12 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.52 (s, 2H, NCH₂C), 2.85–2.65 (m, 4H, piperidine H), 1.45 (t, J = 7.0 Hz, 6H, OCH₂CH₃).
- HRMS : Calculated for C₂₄H₃₂N₂O₃ [M+H]⁺: 397.2387; Found: 397.2391.
Comparative Analysis of Synthetic Routes
| Method | Intermediate Steps | Total Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Grignard + Acid Chloride | 5 | 58 | 98.5 | |
| Reductive Amination + EDCl | 4 | 63 | 97.8 |
The EDCl-mediated coupling offers a balance between yield and operational simplicity, making it preferable for scale-up.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets in the brain. It is believed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. This can help improve cognitive function and is particularly relevant in the treatment of Alzheimer’s disease. The compound may also interact with other neurotransmitter systems, contributing to its overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological features of N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide and related compounds:
Key Observations :
Structural Modifications and Biological Activity: The target compound lacks the triazole-chromenone moiety present in Compound 17, which is critical for AChE inhibition (IC50 = 1.80 µM) . The 3,4-diethoxy group may improve metabolic stability compared to methoxy or hydroxy analogs (e.g., Compound 5 and Compound 1) but could reduce polar interactions with AChE’s catalytic site.
Synthetic Efficiency :
- Amide-coupled benzylpiperidine derivatives (e.g., Compound 1 and 5 ) exhibit high yields (87–95%) and purity (99%), suggesting robust synthetic routes for analogous structures . The target compound’s synthesis may follow similar coupling strategies, though yields could vary due to the steric bulk of the diethoxy group.
Physical Properties :
- Melting points (MP) correlate with structural complexity. The target compound’s MP is unreported, but Compound 1 (3,4-dimethoxyphenyl) has a higher MP (108–110°C) than Compound 5 (4-hydroxy-3-methoxyphenyl; 83–84°C), indicating that electron-donating substituents (e.g., methoxy) enhance crystallinity .
Pharmacological Potential: While the target compound’s activity is untested, Compound 17 demonstrates that benzylpiperidine-triazole hybrids are potent AChE inhibitors. The diethoxy substitution in the target compound may shift selectivity toward other targets (e.g., butyrylcholinesterase or amyloid-beta aggregation) .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor affinities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C_{24}H_{31}N_{2}O_{4}, with a molecular weight of approximately 395.49 g/mol. The compound features a benzylpiperidine moiety linked to a diethoxybenzamide structure, which is crucial for its biological activity.
Research has indicated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors, particularly sigma1 receptors. For instance, studies on related compounds have shown high selectivity for sigma1 receptors with Ki values in the nanomolar range (e.g., 3.90 nM for sigma1) compared to much higher values for sigma2 receptors (240 nM) .
Table 1: Receptor Affinities of Related Compounds
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |
| 2-fluoro-substituted analogue | 3.56 | 667 |
This high affinity suggests that these compounds could be utilized in imaging studies, such as positron emission tomography (PET), to map sigma receptor distribution in the brain.
Pharmacological Activities
The pharmacological profile of this compound includes potential effects on neurotransmitter systems. Specifically, it may influence acetylcholine signaling due to its structural similarity to known acetylcholinesterase inhibitors .
Case Studies
A study evaluating the efficacy of similar compounds in animal models demonstrated that these derivatives could alleviate symptoms associated with neurodegenerative disorders by modulating cholinergic activity and enhancing cognitive function .
Toxicology and Safety Profile
Preliminary assessments indicate that this compound does not exhibit significant toxicity at therapeutic doses. The Ames test results suggest it is non-carcinogenic . However, further toxicological evaluations are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the standard synthetic protocols for N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3,4-diethoxybenzoic acid derivatives with 1-benzylpiperidin-4-ylmethylamine intermediates. A common method is the use of carbodiimide-based coupling agents (e.g., EDCI or DCC) in polar aprotic solvents like DMF or dichloromethane. Reaction optimization includes:
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Catalyst selection : DMAP improves coupling efficiency by reducing racemization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Validate purity via HPLC and HRMS .
Q. How can structural confirmation and purity of the compound be reliably achieved?
- NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm, diethoxy groups at δ 1.3–1.5 ppm) .
- Mass spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., [M+H] at m/z 427.25) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥99% purity .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). A robust approach includes:
- Dose-response validation : Test across a wide concentration range (nM–μM) in triplicate.
- Target specificity assays : Use kinase profiling panels or receptor-binding assays to confirm selectivity .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC, Ki values) and adjust for assay heterogeneity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?
- Scaffold modification : Replace the benzyl group with substituted aryl or heteroaryl rings to assess steric/electronic effects .
- Functional group tuning : Vary the diethoxy substituents (e.g., methoxy, hydroxyl) to study metabolic stability and binding affinity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase or serotonin receptors .
Q. How can researchers address low yield or byproduct formation during synthesis?
Q. What methodologies are suitable for studying the compound’s pharmacokinetic (PK) properties?
- In vitro assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 cells.
- In vivo PK studies : Administer intravenously/orally in rodents; collect plasma samples for LC-MS/MS analysis to calculate half-life and bioavailability .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s cytotoxicity be interpreted?
Discrepancies may stem from:
Q. What experimental controls are critical for validating target engagement in mechanistic studies?
- Positive/Negative controls : Include known inhibitors/activators of the target pathway.
- Genetic knockdown : Use siRNA or CRISPR to confirm phenotype dependency on the target .
- Orthogonal assays : Combine Western blotting (protein expression) with functional assays (e.g., calcium flux for receptor activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
